6-Bromo-5-chloro-1H-indazole hcl
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Overview
Description
6-Bromo-5-chloro-1H-indazole hydrochloride is a heterocyclic organic compound with the molecular formula C7H4BrClN2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-5-chloro-1H-indazole hydrochloride can be synthesized through a multi-step process starting from 1-bromo-2-chloro-4-methylbenzene. The synthetic route involves nitration, reduction, and cyclization reactions:
Nitration: 1-Bromo-2-chloro-4-methylbenzene is nitrated to form 1-bromo-2-chloro-4-nitrobenzene.
Reduction: The nitro group is reduced to an amino group, yielding 5-bromo-4-chloro-2-methylaniline.
Cyclization: The amino compound undergoes cyclization to form 6-bromo-5-chloro-1H-indazole.
Industrial Production Methods
Industrial production of 6-Bromo-5-chloro-1H-indazole hydrochloride typically involves the same synthetic route but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-1H-indazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-5-chloro-1H-indazole hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indazole: Similar in structure but lacks the chlorine atom.
6-Chloro-1H-indazole: Similar in structure but lacks the bromine atom.
1H-Indazole: The parent compound without any halogen substitutions.
Uniqueness
6-Bromo-5-chloro-1H-indazole hydrochloride is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation can enhance its binding affinity to molecular targets and improve its stability under various conditions .
Properties
Molecular Formula |
C7H5BrCl2N2 |
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Molecular Weight |
267.93 g/mol |
IUPAC Name |
6-bromo-5-chloro-1H-indazole;hydrochloride |
InChI |
InChI=1S/C7H4BrClN2.ClH/c8-5-2-7-4(1-6(5)9)3-10-11-7;/h1-3H,(H,10,11);1H |
InChI Key |
IAJHWILMNOSCGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Cl)Br.Cl |
Origin of Product |
United States |
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